![molecular formula C16H29N3O3 B7914952 3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914952.png)
3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
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Description
3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H29N3O3 and its molecular weight is 311.42 g/mol. The purity is usually 95%.
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Biological Activity
3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester, often referred to as a piperidine derivative, is a compound of significant interest in medicinal chemistry. Its complex structure, which includes a piperidine ring, an amino-acetyl group, and a cyclopropyl amino substituent, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H29N3O3
- Molecular Weight : 311.42 g/mol
- Structure : The compound features a tert-butyl ester group which enhances its lipophilicity, potentially improving its bioavailability.
Biological Activity
Research indicates that this compound exhibits notable biological activity through various mechanisms:
- Antitumor Activity : Preliminary studies suggest that derivatives of piperidine compounds can inhibit cancer cell proliferation. For instance, in vitro tests have shown that related compounds demonstrate cytotoxic effects against different cancer cell lines including HeLa (cervical carcinoma) and L1210 (murine leukemia) cells .
- Neuroprotective Effects : The structural features of this compound imply potential interaction with neurotransmitter systems. Compounds with similar structures have been studied for their ability to modulate neuroprotective pathways, suggesting that this compound may also exhibit neuroprotective properties .
- Enzyme Inhibition : The presence of an amide bond in the structure allows for interactions with various enzymes. Research has shown that similar compounds can act as inhibitors for certain kinases and proteases, which are crucial in cancer progression and other diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.
- Modulation of Enzyme Activity : By interacting with enzymes such as kinases or proteases, the compound could inhibit pathways that lead to tumor growth or neurodegeneration.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways.
Comparative Analysis
A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this piperidine derivative. The following table summarizes key comparisons:
Compound Name | Molecular Formula | Notable Activity |
---|---|---|
4-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid | C16H29N3O3 | Potential antitumor activity |
(S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | C15H27N3O3 | Neuroprotective effects |
1-Piperidinecarboxylic acid, 4-[[(2-aminoacetyl)cyclopropylamino]methyl]- | C16H29N3O3 | Enzyme inhibition |
Case Studies
Several studies have investigated the biological activity of similar piperidine derivatives:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored the antiproliferative effects of piperidine derivatives on various cancer cell lines. Compounds with similar structural motifs displayed IC50 values indicating significant cytotoxicity against HeLa and L1210 cells .
- Neuroprotective Research : Research conducted by Passarella et al. demonstrated that certain piperidine derivatives could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
tert-butyl 3-[[(2-aminoacetyl)-cyclopropylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)18-8-4-5-12(10-18)11-19(13-6-7-13)14(20)9-17/h12-13H,4-11,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITCCNADPFYHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN(C2CC2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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